
N-(4-Methoxy-3-methylbutan-2-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxy-3-methylbutan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C9H19NOS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Preparation Methods
The synthesis of N-(4-Methoxy-3-methylbutan-2-yl)thietan-3-amine involves several steps. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general methods include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which may include various organic compounds and reagents.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to achieve the desired purity.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar principles as those used in laboratory settings .
Chemical Reactions Analysis
N-(4-Methoxy-3-methylbutan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation may include sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The specific conditions and reagents used in these reactions depend on the desired products and the nature of the starting materials .
Scientific Research Applications
N-(4-Methoxy-3-methylbutan-2-yl)thietan-3-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Researchers may use this compound to study its effects on biological systems, although it is not intended for clinical use.
Medicine: While not used directly in medicine, it may be involved in the development of new pharmaceuticals or as a model compound in drug discovery.
Industry: This compound can be used in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3-methylbutan-2-yl)thietan-3-amine is not well-documented. like other thietan compounds, it may interact with biological molecules through its sulfur-containing ring structure. The molecular targets and pathways involved would depend on the specific context in which the compound is used .
Comparison with Similar Compounds
N-(4-Methoxy-3-methylbutan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
Thietan-3-amine: A simpler analog without the methoxy and methylbutan substituents.
N-(4-Methoxybutan-2-yl)thietan-3-amine: Similar structure but lacks the methyl group.
N-(3-Methylbutan-2-yl)thietan-3-amine: Similar structure but lacks the methoxy group.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-(4-methoxy-3-methylbutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C9H19NOS/c1-7(4-11-3)8(2)10-9-5-12-6-9/h7-10H,4-6H2,1-3H3 |
InChI Key |
AJXYVPZYZPDTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13017009.png)
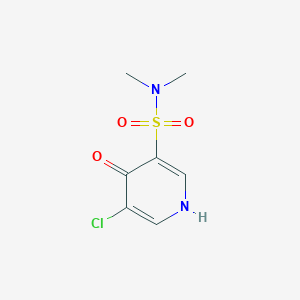
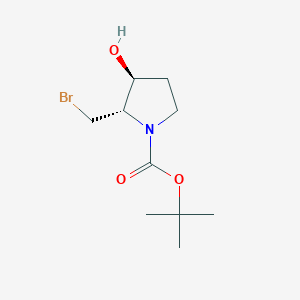
![4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13017025.png)
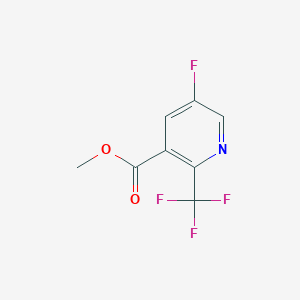

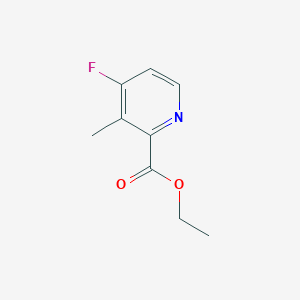
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid](/img/structure/B13017050.png)
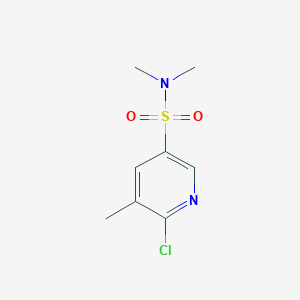
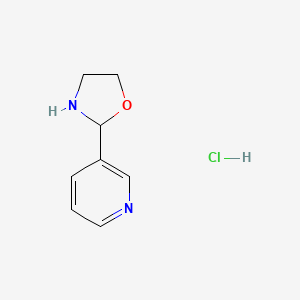
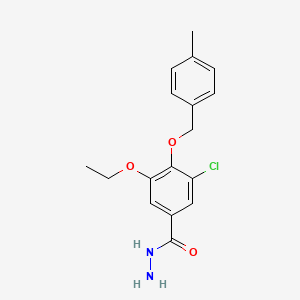
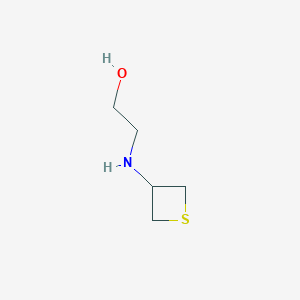
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13017072.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane](/img/structure/B13017078.png)
